molecular formula C16H18N2OS B6106621 6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B6106621
M. Wt: 286.4 g/mol
InChI Key: SGRFPYJHGFNWCI-UHFFFAOYSA-N
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Description

6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines

Preparation Methods

The synthesis of 6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong nucleophiles.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted thienopyrimidines and related heterocycles .

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, it may inhibit specific enzymes involved in inflammatory processes or bind to receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar compounds to 6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one include other thienopyrimidines and pyrrolopyrimidines. These compounds share structural similarities but may differ in their substituents and specific biological activities. For instance:

Properties

IUPAC Name

2-(4-methylphenyl)-6-propan-2-yl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-9(2)13-8-12-15(19)17-14(18-16(12)20-13)11-6-4-10(3)5-7-11/h4-9,14,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRFPYJHGFNWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2NC3=C(C=C(S3)C(C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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